molecular formula C17H10O6 B1657028 Sterigmatin CAS No. 55256-49-0

Sterigmatin

Cat. No.: B1657028
CAS No.: 55256-49-0
M. Wt: 310.26 g/mol
InChI Key: CWYJYLXZMAUSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sterigmatin is a naturally occurring compound that belongs to the class of xanthones. It is a metabolite produced by the mold species Aspergillus versicolor . The compound has a complex structure, characterized by a combination of a xanthone nucleus and a bisdihydrofuran ring . This compound is known for its biological activities and has been the subject of various scientific studies.

Biochemical Analysis

Biochemical Properties

Sterigmatin plays a significant role in biochemical reactions, particularly in the oxidative phosphorylation process within mitochondria. It has been found to uncouple oxidative phosphorylation, leading to a decrease in the respiratory control index and the P/O ratio . This compound interacts with various enzymes and proteins involved in mitochondrial function, including those in the ATP synthesis system. The compound’s linear structure, combining a dihydrobisfuran ring and a xanthone nucleus, contributes to its higher toxicity compared to its angular counterpart, demethylsterigmatocystin .

Cellular Effects

This compound exerts toxic effects on various cell types, particularly hepatocytes. It has been shown to impair mitochondrial functions, leading to decreased ATP production and increased cytotoxicity . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it disrupts normal cellular processes and induces oxidative stress. This compound’s cytotoxicity is more pronounced in hepatocytes compared to demethylsterigmatocystin, highlighting its potent cellular effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to mitochondrial enzymes and proteins, disrupting the normal function of the oxidative phosphorylation pathway . This binding leads to the uncoupling of oxidative phosphorylation, resulting in decreased ATP production and increased production of reactive oxygen species. This compound’s linear structure allows for more effective binding interactions compared to the angular structure of demethylsterigmatocystin . Additionally, this compound has been shown to induce changes in gene expression related to oxidative stress and mitochondrial dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also exert toxic effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent mitochondrial dysfunction and cytotoxicity, indicating the compound’s lasting impact on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces mild mitochondrial dysfunction and oxidative stress, while higher doses result in severe cytotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects. High doses of this compound can cause adverse effects, including liver damage and increased mortality in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to mitochondrial function. It interacts with enzymes and cofactors involved in oxidative phosphorylation, leading to disruptions in metabolic flux and alterations in metabolite levels . The compound’s impact on mitochondrial metabolism is significant, as it impairs ATP production and increases the production of reactive oxygen species, contributing to its overall toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. This compound’s distribution within cells is critical for its toxic effects, as it primarily targets mitochondria and disrupts their function .

Subcellular Localization

This compound’s subcellular localization is primarily within mitochondria, where it exerts its toxic effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria, allowing it to interact with key enzymes and proteins involved in oxidative phosphorylation. This localization is essential for this compound’s ability to disrupt mitochondrial function and induce cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sterigmatin can be synthesized through a series of chemical reactions starting from simpler organic compoundsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Aspergillus versicolor under controlled conditions. The mold is grown in a nutrient-rich medium, and the metabolites are extracted and purified using various chromatographic techniques . The process requires careful monitoring to ensure the optimal production of this compound.

Chemical Reactions Analysis

Types of Reactions: Sterigmatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of this compound .

Scientific Research Applications

Sterigmatin has a wide range of scientific research applications:

Comparison with Similar Compounds

Sterigmatin is unique due to its linear combination of a xanthone nucleus and a bisdihydrofuran ring. Similar compounds include:

This compound’s uniqueness lies in its specific structural features and its potent biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

2,18-dihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O6/c18-8-2-1-3-9-13(8)16(20)14-11(22-9)6-10-12(15(14)19)7-4-5-21-17(7)23-10/h1-7,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYJYLXZMAUSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC4=C(C5C=COC5O4)C(=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970588
Record name 4,6-Dihydroxy-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55256-49-0
Record name 4,6-Dihydroxy-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sterigmatin
Reactant of Route 2
Sterigmatin
Reactant of Route 3
Sterigmatin
Reactant of Route 4
Sterigmatin
Reactant of Route 5
Sterigmatin
Reactant of Route 6
Sterigmatin
Customer
Q & A

Q1: What is the mechanism by which Sterigmatin exerts its toxic effects on cells?

A1: this compound exhibits its toxicity primarily by disrupting mitochondrial function. It acts as an uncoupler of oxidative phosphorylation in rat liver mitochondria, leading to a decrease in the respiratory control index (RC index) and the P/O ratio []. This uncoupling effect essentially means that this compound disrupts the mitochondria's ability to efficiently produce ATP, the cell's primary energy currency, ultimately compromising cellular function.

Q2: How does the structure of this compound compare to its related compound, Demethylsterigmatocystin, and how do these structural differences affect their biological activity?

A2: this compound and Demethylsterigmatocystin are structurally similar, both belonging to the sterigmatocystin family of mycotoxins. The key difference lies in the fusion of the xanthone and bisdihydrofuran moieties. In this compound, these moieties are fused linearly, while in Demethylsterigmatocystin, the fusion is angular []. This structural variation significantly impacts their uncoupling activity on mitochondria, with the linearly structured this compound exhibiting higher toxicity compared to the angular Demethylsterigmatocystin [].

Q3: What is the role of this compound in the biosynthesis of Aflatoxins?

A3: this compound plays a crucial role as a precursor in the intricate biosynthetic pathway of aflatoxins, specifically aflatoxin B1 (AFB1) and aflatoxin G1 (AFG1) []. It is derived from Versicolorin A, a common precursor to several mycotoxins including sterigmatocystin and aflatoxin B1 []. Research suggests that the absolute configuration of the bisdihydrofuran moiety in this compound is identical to that in sterigmatocystin and aflatoxin B1, highlighting the shared biosynthetic lineage [].

Q4: Are there any known enzymatic transformations involving this compound within the aflatoxin biosynthetic pathway?

A4: Yes, studies using Aspergillus parasiticus NIAH-26, a mutant strain incapable of producing aflatoxins or their precursors, revealed that feeding it with Demethylsterigmatocystin resulted in the production of aflatoxins B1 and G1 []. This suggests the involvement of specific O-methyltransferases (enzymes that catalyze the transfer of a methyl group) in converting Demethylsterigmatocystin to Sterigmatocystin and subsequently to O-methylsterigmatocystin, a direct precursor to aflatoxins []. Interestingly, these O-methyltransferases exhibit substrate specificity and are differentially affected by inhibitors, indicating a complex regulatory mechanism within the pathway [].

Q5: What are the implications of this compound and related compounds for food safety?

A5: this compound, like other members of the sterigmatocystin family, is a secondary metabolite produced by certain Aspergillus species commonly found in grains and stored foods []. Its presence raises significant food safety concerns due to its potential toxicity. Analytical techniques like high-speed liquid chromatography have been developed to detect and quantify this compound and related metabolites in food products [], enabling better monitoring and mitigation strategies to ensure consumer safety.

Q6: What spectroscopic data can be used to characterize this compound?

A6: this compound can be characterized using various spectroscopic techniques. It has a molecular formula of C17H10O6 and a molecular weight of 310 g/mol []. Ultraviolet-visible (UV) spectroscopy reveals a characteristic absorption maximum at 243 nm []. Further structural insights can be obtained from infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, providing information about functional groups and the arrangement of atoms within the molecule. Additionally, mass spectrometry (MS) can be employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and characterization.

Q7: What is known about the crystal structure of this compound?

A7: The crystal structure of this compound has been elucidated using single-crystal X-ray analysis []. It crystallizes in the triclinic space group P1, with two crystallographically independent molecules in the unit cell []. The structure reveals two intramolecular hydrogen bonds within each molecule, contributing to its overall stability and conformation []. This detailed structural information provides valuable insights into the molecular interactions and properties of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.